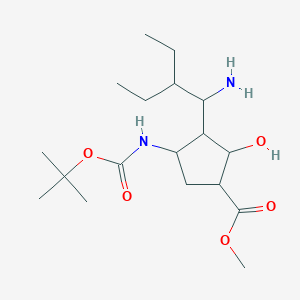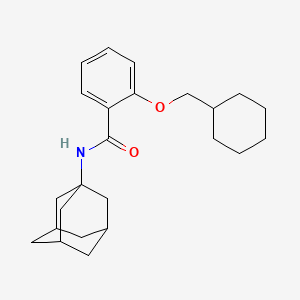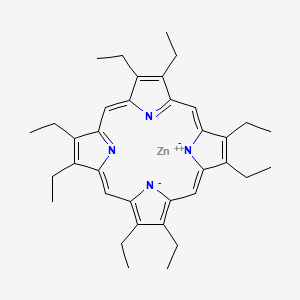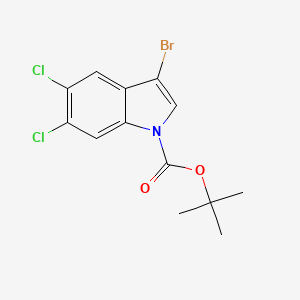![molecular formula C11H15N5O B12499849 8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolo-pyrazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazolo-pyrazine core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies have shown that it may exhibit activity against certain diseases, making it a candidate for drug development.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one stands out due to its specific structural features and the presence of the piperidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H15N5O |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
8-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H15N5O/c1-8-2-5-15(6-3-8)9-10-13-14-11(17)16(10)7-4-12-9/h4,7-8H,2-3,5-6H2,1H3,(H,14,17) |
InChI Key |
DFJVJSNKVZYPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)

![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)

![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
